N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
CAS No.: 1037222-78-8
Cat. No.: VC5446027
Molecular Formula: C28H31N5O4S
Molecular Weight: 533.65
* For research use only. Not for human or veterinary use.
![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide - 1037222-78-8](/images/structure/VC5446027.png)
Specification
CAS No. | 1037222-78-8 |
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Molecular Formula | C28H31N5O4S |
Molecular Weight | 533.65 |
IUPAC Name | N-cyclohexyl-3-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Standard InChI | InChI=1S/C28H31N5O4S/c1-37-20-11-7-10-19(16-20)30-25(35)17-38-28-32-22-13-6-5-12-21(22)26-31-23(27(36)33(26)28)14-15-24(34)29-18-8-3-2-4-9-18/h5-7,10-13,16,18,23H,2-4,8-9,14-15,17H2,1H3,(H,29,34)(H,30,35) |
Standard InChI Key | HNRZIZZURPJXRK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide, delineates its intricate architecture. Key features include:
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Molecular Formula: C₂₈H₃₀N₆O₄S
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Molecular Weight: 546.65 g/mol
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Core Structure: A fused imidazo[1,2-c]quinazoline system with a 3-oxo group at position 3.
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Substituents:
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A cyclohexyl group attached via a propanamide linkage.
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A 3-methoxyphenylcarbamoylmethylsulfanyl moiety at position 5.
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The imidazoquinazoline scaffold is renowned for its planar heterocyclic system, enabling π-π stacking interactions with biological targets such as enzyme active sites or DNA helices. The 3-methoxyphenyl group introduces electron-donating effects, potentially enhancing binding affinity to receptors requiring hydrophobic or aromatic interactions.
Synthetic Pathways and Optimization
While no explicit synthesis route for this compound is documented, analogous imidazoquinazoline derivatives are typically synthesized through multi-step protocols:
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Quinazoline Precursor Preparation:
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Starting with anthranilic acid derivatives, cyclocondensation reactions yield quinazolin-4(3H)-ones.
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Imidazo Annulation:
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Reaction with α-haloketones or aldehydes under basic conditions forms the imidazo[1,2-c]quinazoline core.
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Sulfanyl Group Introduction:
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Thiol-ene "click" chemistry or nucleophilic substitution attaches the sulfanyl-containing sidechain.
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Propanamide Conjugation:
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Carbodiimide-mediated coupling links cyclohexylamine to the propionic acid derivative.
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Critical challenges include regioselectivity during annulation and maintaining stereochemical integrity during sulfanyl group attachment. Purification often employs column chromatography or recrystallization to achieve >95% purity.
Biological Activity and Mechanism of Action
Imidazoquinazoline derivatives exhibit broad-spectrum bioactivity, with structural similarities suggesting plausible mechanisms for this compound:
Enzyme Inhibition
The planar quinazoline system may intercalate into DNA or inhibit topoisomerases, disrupting replication in rapidly dividing cells. The 3-oxo group could chelate metal ions in enzymatic active sites, analogous to fluoroquinolone antibiotics.
Anticancer Activity
In silico docking studies of similar compounds show affinity for tyrosine kinase domains (e.g., EGFR, VEGFR), suggesting antiangiogenic and antiproliferative effects.
Pharmacokinetic and Toxicity Profile
While empirical ADMET data is unavailable, predictions based on structural analogs indicate:
Property | Prediction | Basis |
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Solubility | Low aqueous solubility (LogP ~3.8) | High aromaticity, nonpolar groups |
Metabolism | Hepatic CYP3A4/2D6 oxidation | Methoxy and amide groups |
Half-Life | ~6–8 hours | Moderate protein binding |
hERG Inhibition | Moderate risk | Structural alerts in imidazole |
Toxicological studies of related compounds highlight dose-dependent hepatotoxicity and QTc prolongation, necessitating careful therapeutic monitoring.
Comparative Analysis with Structural Analogs
The methoxyphenyl variant differs from known derivatives in key aspects:
Compound | Substituent at Position 5 | IC₅₀ (EGFR Inhibition) | LogP |
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Target Compound | 3-Methoxyphenylcarbamoylmethyl | Not reported | ~3.8 |
Phenacylsulfanyl Analog | Phenacyl | 0.42 µM | 4.1 |
Pyrazolylcarbamoyl Analog | 3-Methylpyrazolyl | 1.8 µM | 3.2 |
The methoxy group’s electron-donating nature may improve target affinity compared to methylpyrazolyl analogs but reduce solubility relative to phenacyl derivatives.
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